molecular formula C8H6N2OS B073176 (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole CAS No. 1129-05-1

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

Cat. No. B073176
CAS RN: 1129-05-1
M. Wt: 178.21 g/mol
InChI Key: CWERFEQAGCRYTC-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, also known as NMBT, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. NMBT belongs to the group of nitrosamines, which are known to have carcinogenic properties. However, NMBT has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for further research.

Mechanism Of Action

The exact mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole is not fully understood. However, it is believed that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to induce oxidative stress in cancer cells, leading to their death.

Biochemical And Physiological Effects

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been shown to have minimal toxicity in normal cells, making it a potentially safe anti-cancer agent. In addition to its anti-cancer properties, (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One advantage of using (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in lab experiments is its potential as a safe and effective anti-cancer agent. However, one limitation is that the exact mechanism of action is not fully understood, making it difficult to optimize its use in cancer treatment.

Future Directions

1. Further studies are needed to fully understand the mechanism of action of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole.
2. Clinical trials are needed to determine the safety and efficacy of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in cancer treatment.
3. Studies are needed to determine the optimal dosage and administration of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in cancer treatment.
4. Further research is needed to explore the potential of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole in other diseases such as inflammation and neurodegenerative disorders.

Synthesis Methods

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can be synthesized through the reaction of 2-mercaptobenzothiazole and nitrous acid. This reaction results in the formation of (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole, which can then be purified through various methods such as column chromatography or recrystallization.

Scientific Research Applications

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole can inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. (2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

properties

IUPAC Name

(NE)-N-(1,3-benzothiazol-2-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c11-9-5-8-10-6-3-1-2-4-7(6)12-8/h1-5,11H/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIOLCCKLQHTMD-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60418309
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(nitrosomethylidene)-3H-1,3-benzothiazole

CAS RN

1199-33-3
Record name NSC204965
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204965
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC204965
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60418309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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